Home > Products > Screening Compounds P99373 > 4-(Piperazin-1-ylsulfonyl)benzonitrile
4-(Piperazin-1-ylsulfonyl)benzonitrile - 870761-05-0

4-(Piperazin-1-ylsulfonyl)benzonitrile

Catalog Number: EVT-2792438
CAS Number: 870761-05-0
Molecular Formula: C11H13N3O2S
Molecular Weight: 251.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial agents: Novel 3-(4-(diethylamino)phenyl)-4-substituted-1-ylsulfonyl) sydnones, including 3-[4-(Diethylamino)phenyl]-4-(piperazin-1-ylsulfonyl)sydnone (8b), displayed promising antimicrobial activity against various microorganisms. []
  • Acid alpha-Glucosidase Inhibitors: Analogs of 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one, which contain the 4-(Piperazin-1-ylsulfonyl)benzonitrile moiety, have been investigated as potential inhibitors of acid alpha-glucosidase. These inhibitors are relevant for developing treatments for Pompe disease and type 2 diabetes. []

4-(3-Methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile Amide Derivatives

    Compound Description: This series of compounds consists of amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile. These derivatives were synthesized and characterized using techniques like ES-MS and proton nuclear magnetic resonance. The compounds were evaluated for their antimicrobial activities [].

2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives

    Compound Description: These derivatives, particularly compounds 3d, 3h, and 3i, exhibited potent in vitro anti-HCV activity at low nanomolar concentrations []. Biological studies suggest they primarily act by inhibiting the virus entry stage, potentially by targeting the HCV E1 protein. These compounds also displayed favorable pharmacokinetic properties, such as oral bioavailability and long half-lives in rats [].

2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives

    Compound Description: This series, particularly compound L0909 (EC50 = 0.022 μM), demonstrated potent anti-HCV activity by targeting the viral entry stage []. L0909 showed high sensitivity to clinical resistant HCV mutants and synergistic effects with existing clinical drugs. It also displayed favorable pharmacokinetic properties, including a long half-life, oral bioavailability, and low toxicity in vivo [].

3-(4-(Diethylamino)phenyl)-4-substituted-1-ylsulfonyl)sydnones

    Compound Description: This series (specifically compounds 8b and 8d) demonstrated significant antimicrobial activity [].

3-(4-((5-((2-Methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile Derivatives

    Compound Description: Notably, compound 7 from this series displayed the strongest inhibitory activity for PD-1/PD-L1 binding (IC50 = 8.52 μM) as determined by a homogeneous time-resolved fluorescence (HTRF) assay []. This suggests potential application in immunotherapy.

4-({4-[5-({1-[(5-Ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile Succinate (27b)

    Compound Description: This compound acts as an indirect AMP-activated protein kinase (AMPK) activator and exhibits potent and selective inhibition of cell growth in human breast cancer cell lines []. Compound 27b also demonstrates high aqueous solubility, metabolic stability in human hepatocytes, and weaker hERG inhibitory activity compared to its predecessor, ASP4132, making it a promising second-generation clinical candidate for cancer treatment [].

    Compound Description: This group includes compounds like VU0364289 and DPFE, which act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. They exhibit efficacy in preclinical models of NMDA hypofunction and cognitive enhancement, making them potential therapeutic agents for schizophrenia and cognitive deficits [].

Extended N-Arylsulfonylindoles

    Compound Description: This class of compounds, designed based on a known pharmacophore model, acts as 5-HT6 receptor antagonists. Compounds like 4b, 4g, and 4j showed high binding affinities, with 4j (IC50 = 32 nM) identified as a highly potent antagonist in calcium mobilization functional assays [].

    Compound Description: Compounds like 1e and 1f displayed significant antimalarial activity in vivo, with high heme detoxification inhibition and improved survival rates in mice infected with Plasmodium berghei [].

Quinoline-Based Sulfonamide Derivatives

    Compound Description: This group, particularly compounds 3b and 3f, exhibited potent cytotoxic and apoptotic activity against pancreatic cancer cells [].

5-[2-propoxy-5-(4-hydroxyethyl-piperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Methylhydroxyhomosildenafil)

    Compound Description: This compound is a sildenafil analog detected as an illegal adulterant in health food [].

2-(2-Ethoxy-5-(4-(2-hydroxyethyl)-piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-imidazo[1,5-f][1,2,4]triazin-4(3H)-one (Hydroxyvardenafil)

    Compound Description: This novel vardenafil analog, identified in food, is another example of a PDE5 inhibitor [].

2-Fluoro-4-(trans)-(4-(3'H-spiro[cyclohex-1,1'-isobenzofuran]-4-yl)-piperazin-1-yl)-benzonitrile

    Compound Description: This compound is a novel CNS agent [].

    Compound Description: This compound and its solvates are explored for their potential in treating vasospastic disorders [, ].

    Compound Description: This patent describes a vast library of compounds designed to induce apoptosis and target various cancers and immune disorders [].

SP203 (3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile)

    Compound Description: SP203 is a high-affinity ligand for the metabotropic glutamate subtype-5 receptor (mGluR5) []. Its radiolabeled analog, [F]SP203, shows promise as a PET imaging agent for mGluR5 in the brain.

2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (SB656933)

    Compound Description: SB656933 acts as a CXCR2 antagonist and effectively inhibits neutrophil chemotaxis induced by alveolar macrophage-derived conditioned media []. This suggests its potential as a therapeutic agent for inflammatory respiratory diseases.

1-(2-Chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea (Sch527123)

    Compound Description: Sch527123 acts as a dual antagonist for both CXCR1 and CXCR2, demonstrating superior inhibition of neutrophil chemotaxis compared to SB656933 in the context of chronic obstructive pulmonary disease [].

    Compound Description: This patent focuses on specific DPP-4 inhibitors for treating nonalcoholic fatty liver disease (NAFLD) [].

5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs

    Compound Description: This series investigates the potential of these analogs as inhibitors of acid alpha-glucosidase for treating Pompe disease or type 2 diabetes [].

AMG-1694 ((2R)-1,1,1-trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol)

    Compound Description: AMG-1694 is studied in complex with human GKRP and sorbitol-6-phosphate [].

Properties

CAS Number

870761-05-0

Product Name

4-(Piperazin-1-ylsulfonyl)benzonitrile

IUPAC Name

4-piperazin-1-ylsulfonylbenzonitrile

Molecular Formula

C11H13N3O2S

Molecular Weight

251.3

InChI

InChI=1S/C11H13N3O2S/c12-9-10-1-3-11(4-2-10)17(15,16)14-7-5-13-6-8-14/h1-4,13H,5-8H2

InChI Key

RVVNXHYCKKNCJC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.